molecular formula C9H8F3O B14795321 4-Methoxy-3-(trifluoromethyl)benzyl

4-Methoxy-3-(trifluoromethyl)benzyl

Cat. No.: B14795321
M. Wt: 189.15 g/mol
InChI Key: HUPHVNYYQZKMSR-UHFFFAOYSA-N
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Description

4-Methoxy-3-(trifluoromethyl)benzyl is an organic compound characterized by the presence of a methoxy group (-OCH3) and a trifluoromethyl group (-CF3) attached to a benzyl ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-(trifluoromethyl)benzyl can be achieved through several methods. One common approach involves the bromination of this compound alcohol to form this compound bromide . This reaction typically requires the use of bromine or a brominating agent under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, ensuring that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-(trifluoromethyl)benzyl undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: 4-Methoxy-3-(trifluoromethyl)benzaldehyde and 4-Methoxy-3-(trifluoromethyl)benzoic acid.

    Reduction: this compound alcohol.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-3-(trifluoromethyl)benzyl is utilized in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(trifluoromethyl)benzyl involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and altering biochemical pathways. The presence of the methoxy and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combined presence of both methoxy and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H8F3O

Molecular Weight

189.15 g/mol

InChI

InChI=1S/C9H8F3O/c1-6-3-4-8(13-2)7(5-6)9(10,11)12/h3-5H,1H2,2H3

InChI Key

HUPHVNYYQZKMSR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)[CH2])C(F)(F)F

Origin of Product

United States

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